Cas no 824-63-5 (1H-Indene,2,3-dihydro-2-methyl-)

1H-Indene,2,3-dihydro-2-methyl- structure
824-63-5 structure
Nome do Produto:1H-Indene,2,3-dihydro-2-methyl-
N.o CAS:824-63-5
MF:C10H12
MW:132.202282905579
MDL:MFCD18157577
CID:723500
PubChem ID:13213

1H-Indene,2,3-dihydro-2-methyl- Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Indene,2,3-dihydro-2-methyl-
    • 2-methyl-2,3-dihydro-1H-indene
    • 2,3-dihydro-2-methyl-1H-indene
    • 2-methyl-indane
    • 2-methylindan
    • AS-80987
    • DTXSID2073932
    • 824-63-5
    • CS-0256526
    • 72JV683408
    • InChI=1/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H
    • AKOS015966755
    • E77586
    • 1H-Indene, 2,3-dihydro-2-methyl-
    • 2-Methylindane
    • Indan, 2-methyl-
    • Q27266082
    • MFCD18157577
    • UNII-72JV683408
    • EN300-6494628
    • 2-METHYL INDANE
    • .beta.-Methylindan
    • MWGYLUXMIMSOTM-UHFFFAOYSA-N
    • 2,3-Dihydro-2-methyl-1H-indene (ACI)
    • Indan, 2-methyl- (6CI, 7CI, 8CI)
    • β-Methylindan
    • MDL: MFCD18157577
    • Inchi: 1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3
    • Chave InChI: MWGYLUXMIMSOTM-UHFFFAOYSA-N
    • SMILES: C1C=C2CC(CC2=CC=1)C

Propriedades Computadas

  • Massa Exacta: 132.093900383g/mol
  • Massa monoisotópica: 132.093900383g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 103
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 0Ų
  • Carga de Superfície: 0
  • XLogP3: 3
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Densidade: 0.9400
  • Ponto de ebulição: 204.15°C (rough estimate)
  • Índice de Refracção: 1.5220

1H-Indene,2,3-dihydro-2-methyl- Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB515307-250 mg
2-Methylindane, 95%; .
824-63-5 95%
250mg
€355.00 2023-06-14
eNovation Chemicals LLC
Y1076415-250mg
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%
250mg
$535 2022-11-01
Enamine
EN300-6494628-2.5g
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%
2.5g
$978.0 2023-05-30
Enamine
EN300-6494628-5.0g
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%
5g
$1448.0 2023-05-30
eNovation Chemicals LLC
Y1336945-250mg
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%+
250mg
$195 2023-09-04
Aaron
AR00377D-100mg
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%
100mg
$218.00 2025-02-11
A2B Chem LLC
AB48205-100mg
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%
100mg
$183.00 2024-04-19
A2B Chem LLC
AB48205-1g
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%
1g
$561.00 2024-04-19
A2B Chem LLC
AB48205-250mg
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%
250mg
$246.00 2024-04-19
A2B Chem LLC
AB48205-5g
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%
5g
$1560.00 2024-04-19

1H-Indene,2,3-dihydro-2-methyl- Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Diethyl ether ;  0 °C; 2 h, rt
1.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  2 h, 20 °C
1.3 Reagents: Magnesium Solvents: Methanol ;  20 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
Molecular conformations of jet-cooled 2-methylindan and 2-phenylindan
Hamza, Abdulhamid, Structural Chemistry, 2010, 21(5), 939-945

Synthetic Routes 2

Condições de reacção
1.1 -
2.1 rt
2.2 Reagents: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ;  reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 60 psi, rt
Referência
Reaction of benzyne with selected olefins and with conjugated anions
Manzara, Anthony Peter, 1972, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid
Referência
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 4

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  2 h, rt; 1 h, rt
1.2 rt → reflux; 12 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Reaction of benzyne with selected olefins and with conjugated anions
Manzara, Anthony Peter, 1972, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium ,  Water
Referência
Potassium hydroxide as a promoter for the potassium metal-catalyzed side-chain alkylation of toluene
Smith, R. Scott; et al, Journal of Organometallic Chemistry, 1990, 382(3), 333-43

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Dimethylacetamide ,  Potassium tert-butoxide Solvents: Mesitylene ;  164 °C; 6 h, reflux
Referência
Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides
Azizi, Kobra; et al, Chemical Science, 2020, 11(30), 7800-7806

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Ethanol
Referência
A novel synthesis of 2-substituted indans
Mitra, R. B.; et al, Synthesis, 1977, (6), 415-17

Synthetic Routes 8

Condições de reacção
1.1 rt
1.2 Reagents: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ;  reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 60 psi, rt
Referência
Reaction of benzyne with selected olefins and with conjugated anions
Manzara, Anthony Peter, 1972, , ,

Synthetic Routes 9

Condições de reacção
Referência
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Sodium triethylborohydride ,  2412493-24-2 Solvents: Toluene ;  0 °C; 5 min, 0 °C; overnight, rt
1.2 Reagents: Pentane
Referência
Bisoxazoline-pincer ligated cobalt-catalyzed hydrogenation of alkenes
Ritz, Mikhaila D. ; et al, Polyhedron, 2020, 180,

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Mercury ,  Zinc ,  Hydrochloric acid Solvents: Water
Referência
Substituent effects on the rate of carbene formation in the pyrolysis of indenyl diazo compounds
Kapur, S.; et al, Canadian Journal of Chemistry, 1988, 66(11), 2888-93

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Cobalt chloride (CoCl2) ,  Sodium triethylborohydride ,  1H-Imidazolium, 1-methyl-3-[2-(methylamino)ethyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  30 s, rt
1.2 Reagents: Hydrogen ;  16 h, 50 bar, 60 °C
Referência
Bidentate NHC-Cobalt Catalysts for the Hydrogenation of Hindered Alkenes
Wei, Zeyuan; et al, Organometallics, 2020, 39(17), 3082-3087

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrogen Solvents: Tetralin ;  3 h, 1 atm, 450 °C
Referência
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; et al, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
Referência
Internal cyclization during dediazoniation of 2,5-bis(1,1,2,2-tetramethylpropyl)benzenediazonium ion
Sikkar, Rein; et al, Acta Chemica Scandinavica, 1979, 33(10), 773-4

1H-Indene,2,3-dihydro-2-methyl- Raw materials

1H-Indene,2,3-dihydro-2-methyl- Preparation Products

1H-Indene,2,3-dihydro-2-methyl- Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:824-63-5)1H-Indene,2,3-dihydro-2-methyl-
A1196707
Pureza:99%
Quantidade:1g
Preço ($):435.0